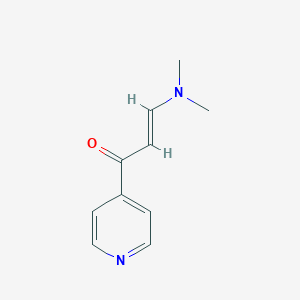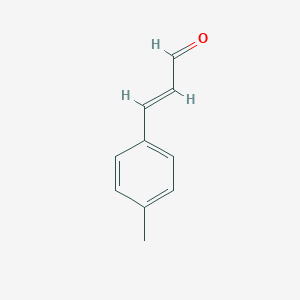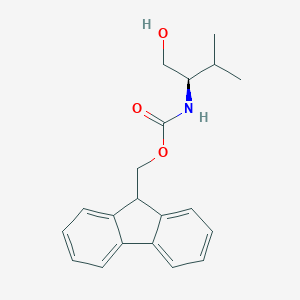
(R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-methylbutan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-methylbutan-2-yl)carbamate" is a chiral molecule that is part of a broader class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids and carbamates. These compounds are significant in the field of organic chemistry and peptide synthesis due to their protective groups, which are crucial for the stepwise construction of peptides.
Synthesis Analysis
The synthesis of related Fmoc-carbamates involves the use of isocyanates derived from Fmoc-amino acids. An efficient synthesis method has been described for 2,4,5-trichlorophenyl-(9H-fluoren-9-ylmethoxycarbonylamino)methylcarbamates, which are obtained as crystalline solids and characterized by various spectroscopic techniques . Additionally, the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, a related compound, has been achieved through a multi-step process starting from L-Serine, indicating the complexity and intricacy involved in synthesizing such chiral carbamates .
Molecular Structure Analysis
The molecular structure of Fmoc-protected amino acids like N-(Fluoren-9-ylmethoxycarbonyl)-l-leucine shows unique torsion angles and orientations of the fluorene and carboxyl groups, which differ from typical values found in other similar compounds. The crystal structure of these compounds often exhibits intermolecular hydrogen bonds that contribute to their stability and arrangement in the solid state .
Chemical Reactions Analysis
Fmoc-carbamates serve as building blocks for the synthesis of more complex molecules, such as dipeptidyl urea esters. The coupling of these carbamates with N,O-bis[trimethylsilyl]amino acids results in Fmoc-protected dipeptide urea acids with good yield and purity . Moreover, the synthesis of O-succinimidyl-(9H-fluoren-9-yl methoxy carbonylamino)peptidyl carbamates involves the Curtius rearrangement of Nα-Fmoc peptidyl acid azide and coupling with N-hydroxysuccinimide, demonstrating the versatility of Fmoc-carbamates in chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by their crystalline nature and the detailed spectroscopic data obtained through IR, 1H NMR, 13C NMR, and mass spectrometry. The crystal packing of these molecules often includes weak intermolecular interactions and voids filled with solvent molecules, as seen in the crystal structure of a novel chiral N-(fluoren-9-ylmethyloxyxcarbonyl) precursor . These properties are essential for understanding the reactivity and stability of the compounds in various chemical environments.
Wissenschaftliche Forschungsanwendungen
Biochemical Mechanisms and Pharmacology
Carbamates are a class of compounds known for their inhibitory effects on acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition is a key mechanism underlying both their toxicological effects and therapeutic applications. For instance, carbamates' ability to modulate neurotransmitter levels makes them candidates for treating neurodegenerative diseases and conditions associated with neurotransmitter imbalance. Studies on various carbamates have explored their potential in managing conditions such as Alzheimer's disease, epilepsy, and muscle weakness (Rosenfeld, 1997; Lumley et al., 2020).
Environmental Impact and Toxicology
The environmental impact of carbamates, particularly as pesticides, has been a significant area of study. Research has focused on their toxicity to non-target organisms, including mammals and aquatic life. The degradation products of carbamates and their persistence in ecosystems highlight the need for careful management and regulation of their use. Studies have documented the mechanisms of carbamate toxicity, including oxidative stress and enzyme inhibition, which have implications for both environmental health and risk assessment (J. Risher et al., 1987; Nwigwe, 2007).
Therapeutic Applications
Beyond their role as pesticides, carbamates have therapeutic applications, particularly in the treatment of neurological disorders. The modulation of neurotransmitter systems by carbamates has been investigated for the development of new drugs targeting specific subunits of neurotransmitter receptors. This research aims to create more selective and effective treatments with fewer side effects for conditions like anxiety, epilepsy, and cognitive disorders (Guerrini & Ciciani, 2013).
Eigenschaften
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2R)-1-hydroxy-3-methylbutan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-13(2)19(11-22)21-20(23)24-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19,22H,11-12H2,1-2H3,(H,21,23)/t19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMGENAMKAPEMT-IBGZPJMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-methylbutan-2-yl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

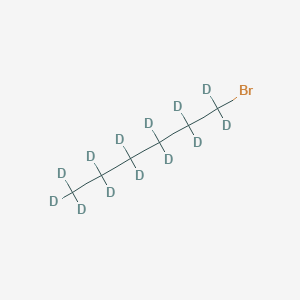


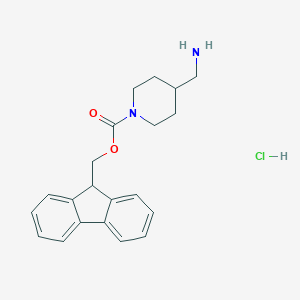

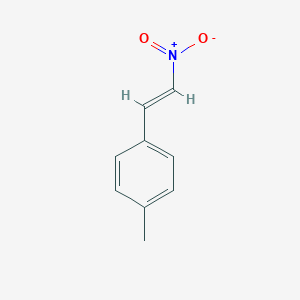


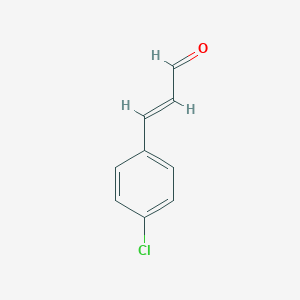
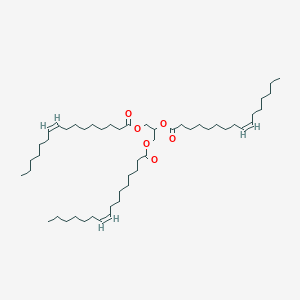
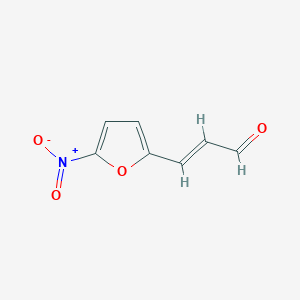
![naphthalen-2-yl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate](/img/structure/B151975.png)
